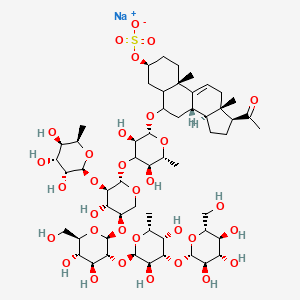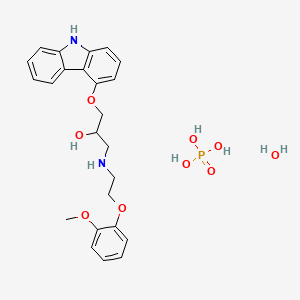
Carvedilol phosphate monohydrate
説明
Carvedilol Phosphate is the phosphate salt form of carvedilol, a racemic mixture and adrenergic blocking agent with antihypertensive activity and devoid of intrinsic sympathomimetic activity. The S enantiomer of carvedilol nonselectively binds to and blocks beta-adrenergic receptors, thereby exerting negative inotropic and chronotropic effects, and leading to a reduction in cardiac output. In addition, both enantiomers of carvedilol bind to and block alpha 1-adrenergic receptors, thereby causing vasodilation and reducing peripheral vascular resistance.
科学的研究の応用
1. Controlled Release Formulations
Carvedilol phosphate monohydrate has been studied for its controlled or sustained release properties in tablet formulations. By using hydroxypropyl methylcellulose as a release-retarding agent, researchers were able to modulate the release characteristics of carvedilol phosphate matrix tablets (Halder et al., 2012).
2. Analytical Method Development
The development of analytical methods, such as HPLC (High-Performance Liquid Chromatography), for the determination of carvedilol in human plasma and urine samples, is a significant area of research. This aids in therapeutic drug monitoring and pharmacokinetic analyses (Soltani et al., 2012).
3. Enhancing Oral Bioavailability
Studies have been conducted on niosomal formulations of carvedilol to improve its low and variable oral bioavailability. These studies include the use of bile salt-enriched vesicles and charged niosomes, leading to a significant increase in the oral bioavailability of carvedilol (Arzani et al., 2015).
4. Nasal Delivery Systems
Research has been carried out to develop alginate mucoadhesive microspheres of carvedilol for nasal delivery. This approach aims to avoid first-pass metabolism and enhance therapeutic efficacy in treating hypertension and angina pectoris (Patil & Sawant, 2009).
5. Drug-Excipient Interactions
Understanding the interaction between carvedilol and various excipients in the solid state is crucial for ensuring drug stability and safety. This includes the study of esterification reactions with citric acid in the solid state (Gressl et al., 2017).
6. Transdermal Therapeutic Systems
Development of transdermal patches for carvedilol using different polymeric combinations has been researched to provide a steady-state plasma concentration and improved bioavailability compared to oral administration (Ubaidulla et al., 2007).
7. Buccal Patches
Formulation and evaluation of mucoadhesive buccal patches of carvedilol phosphate have been explored. This is aimed at bypassing first-pass metabolism and potentially providing quicker onset and longer duration of action compared to tablets (SreekanthM. et al., 2016).
8. Radical-Scavenging and Iron-Chelating Properties
Carvedilol has been shown to act as both a metal chelator and a radical scavenger in vitro, indicating its potential antioxidative properties beyond its primary role as a beta-blocker (Oettl et al., 2001).
特性
CAS番号 |
1196658-85-1 |
|---|---|
製品名 |
Carvedilol phosphate monohydrate |
分子式 |
C24H31N2O9P |
分子量 |
522.5 g/mol |
IUPAC名 |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid;hydrate |
InChI |
InChI=1S/C24H26N2O4.H3O4P.H2O/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;1-5(2,3)4;/h2-12,17,25-27H,13-16H2,1H3;(H3,1,2,3,4);1H2 |
InChIキー |
JAYBFQXVKDGMFT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O |
正規SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


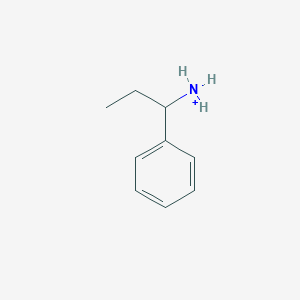
![Sodium 5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzoimidazole](/img/structure/B1260569.png)
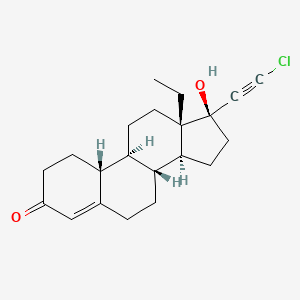
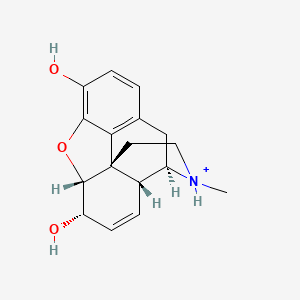

![(8R,9S,10R,13S,14S)-13-methyl-1,2,3,4,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1260576.png)
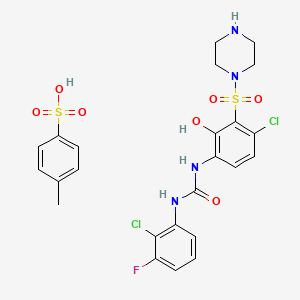
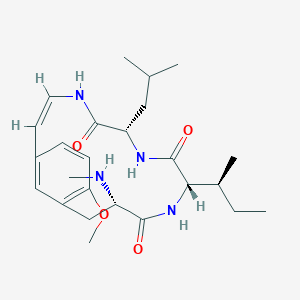
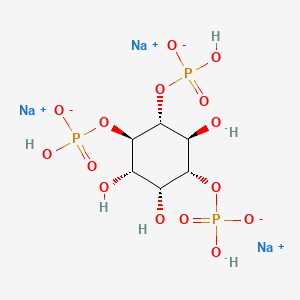

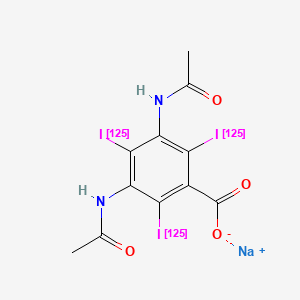
![sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate](/img/structure/B1260585.png)
